Ethyl 4-((3-ethoxy-4-fluorophenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((3-ethoxy-4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-ethoxy-4-fluorophenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-ethoxy-4-fluorophenyl)sulfonyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-ethoxy-4-fluorophenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperazine ring provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Ethyl 4-((3-ethoxy-4-fluorophenyl)sulfonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((3-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
Ethyl 4-((3-fluorophenyl)sulfonyl)piperazine-1-carboxylate: Lacks the ethoxy group, which can affect its solubility and reactivity.
Ethyl 4-((3-ethoxy-4-chlorophenyl)sulfonyl)piperazine-1-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O5S/c1-3-22-14-11-12(5-6-13(14)16)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTODLPFYHFATRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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